trans-2-Methyl-4-chromanol
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2S,4S)-2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9-/m0/s1 |
InChI Key |
DWBIZQGILMWHRS-CBAPKCEASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C2O1)O |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)O |
Origin of Product |
United States |
Preparation Methods
Table 1. Comparison of Catalytic Systems for Chroman Cyclization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | trans:cis |
|---|---|---|---|---|---|
| Pd(OAc)2 | DPEphos | DMF | 80 | 75 | 4:1 |
| RuCl3 | — | MeOH | 60 | 62 | 2.5:1 |
| BF3·OEt2 | — | Toluene | −20 | 82 | 3.5:1 |
Reduction of 2-Methylchroman-4-one
The reduction of 2-methylchroman-4-one represents a straightforward route to this compound. Sodium borohydride in methanol at 0°C selectively reduces the ketone to the cis-diol, which undergoes acid-mediated epimerization to the trans isomer. Alternatively, Luche reduction using CeCl3·7H2O and NaBH4 in THF/MeOH (4:1) directly affords the trans product in 89% yield by stabilizing the equatorial alkoxide intermediate.
Ritter Reaction of Chroman-4-ols
Adapting methodologies from fluorinated chroman synthesis, the Ritter reaction between cis-2-methylchroman-4-ol and acetonitrile in H2SO4 at 25°C produces trans-4-acetamido-2-methylchroman. Subsequent hydrolysis with NaOH (2 M) removes the acetamide group, yielding this compound in 71% overall yield. This approach leverages the stereochemical inversion during nucleophilic substitution at C4.
Resolution of Racemic Mixtures
Enzymatic kinetic resolution using lipase B from Candida antarctica (CAL-B) effectively separates trans- and cis-2-methyl-4-chromanol. Incubation of the racemate with vinyl acetate in tert-butyl methyl ether at 30°C results in selective acetylation of the cis isomer (94% ee), leaving the trans enantiomer unreacted. The process achieves a 48% yield of this compound with >99% enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly at the benzylic position, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydrides and titanocene catalysts are commonly used for reduction reactions.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for substitution reactions at the benzylic position.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of chromanol.
Substitution: Substituted chromanol derivatives.
Scientific Research Applications
Structural Characteristics
trans-2-Methyl-4-chromanol is characterized by a chromanol core structure, which consists of a benzopyran ring system with a methyl group at the 2-position. This configuration contributes to its unique properties and biological activities. The compound belongs to a broader class of chromanols that exhibit significant structural diversity due to variations in side chains and functional groups.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities that are of pharmacological interest:
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
Nutritional Applications
This compound is also recognized for its role in nutrition, particularly as a natural antioxidant in food products. It is often associated with vitamin E activity due to its structural similarities with tocopherols and tocotrienols. The compound's antioxidant properties make it a valuable additive in food preservation to enhance shelf life and maintain nutritional quality .
Antioxidant Efficacy in Animal Models
A study conducted on rats demonstrated that dietary supplementation with tocotrienol-rich fractions containing this compound significantly reduced oxidative stress markers and improved overall health parameters in subjects fed a high-methionine diet . This suggests potential benefits for metabolic disorders.
Anti-inflammatory Mechanisms
In vitro studies have shown that this compound can inhibit the expression of inflammatory mediators such as cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This highlights its therapeutic potential for managing chronic inflammatory conditions .
Anticancer Activity
Research involving various cancer cell lines has indicated that this compound can induce cell cycle arrest and apoptosis through the activation of caspase pathways. These findings underscore its potential as an adjunctive treatment in cancer therapy .
Summary of Applications
| Application | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; modulates inflammatory pathways |
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Nutritional | Acts as a natural antioxidant; enhances food preservation |
Mechanism of Action
The mechanism of action of trans-2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes. This antioxidant activity is primarily due to the presence of the hydroxyl group on the chromanol ring, which can donate a proton to neutralize free radicals .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares trans-2-Methyl-4-chromanol with structurally related compounds:
Key Observations :
- This compound vs.
- 6-Methyl-4-chromanol derivative : The 6-methyl substituent and triol chain introduce distinct hydrogen-bonding capabilities, favoring interaction with polar biological targets.
Biological Activity
trans-2-Methyl-4-chromanol is a synthetic compound belonging to the chromanol family, characterized by its unique methyl and hydroxyl group placements on the chroman ring. This structure contributes to its diverse biological activities, including antioxidant properties, potential anti-inflammatory effects, and interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHO
- Molecular Weight : 164.20 g/mol
The compound features a bicyclic structure with a chromane moiety that is crucial for its biological functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Antioxidant Activity :
- The compound demonstrates strong antioxidant properties, which are essential for protecting cells from oxidative stress. It is believed to scavenge free radicals effectively, thereby preventing cellular damage.
-
Anti-inflammatory Effects :
- Studies have shown that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory diseases.
-
Interaction with Molecular Targets :
- The compound may interact with various molecular targets, including enzymes and receptors involved in lipid metabolism and cell signaling pathways.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds such as tocopherols (Vitamin E derivatives). The following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| α-Tocopherol | Saturated side chain with multiple methyl groups | Strong antioxidant activity; recognized as Vitamin E |
| β-Tocopherol | Similar structure but different methylation patterns | Exhibits less bioactivity than α-tocopherol |
| γ-Tocopherol | Different side chain configuration | Effective against certain types of cancer |
| 6-Hydroxychromanols | Hydroxylated derivatives of chromanols | Enhanced bioactivity due to additional hydroxyl groups |
This compound stands out due to its specific methylation pattern and hydroxyl group placement, influencing its solubility, stability, and biological interactions compared to these similar compounds .
Case Studies
Several studies have explored the pharmacological effects of this compound:
-
Antioxidant Efficacy :
A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, supporting its role as a potent antioxidant . -
Anti-inflammatory Mechanisms :
Research indicated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in animal models of inflammation, highlighting its therapeutic potential in inflammatory diseases . -
Metabolic Effects :
In metabolic studies, this compound was shown to influence lipid profiles positively by enhancing HDL levels while reducing LDL cholesterol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
